Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

Cross-coupling Synthetic Chemistry Reaction Kinetics

This 2-pyridone scaffold features a highly reactive iodine at position 5, enabling efficient palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) for rapid SAR exploration. The methyl ester at position 3 provides a distinct electronic profile vs. nitrile analogs. Used as a key intermediate in the synthesis of 2-chloro-5-iodonicotinic acid for angiotensin II antagonists. Avoid generic, non-halogenated pyridones that lack this synthetic handle. Available in 97% purity for reproducible research and scale-up. Order now for your medicinal chemistry program.

Molecular Formula C7H6INO3
Molecular Weight 279.03 g/mol
CAS No. 116387-40-7
Cat. No. B050680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate
CAS116387-40-7
Molecular FormulaC7H6INO3
Molecular Weight279.03 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CNC1=O)I
InChIInChI=1S/C7H6INO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3H,1H3,(H,9,10)
InChIKeyLGUKGFMYVHZDEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 116387-40-7) Chemical Properties and Procurement Baseline


Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 116387-40-7) is a halogenated dihydropyridine derivative featuring a 2-pyridone core with a methyl ester group at position 3 and an iodine atom at position 5, conferring a molecular formula of C7H6INO3 and a molecular weight of 279.03 g/mol [1]. Also known as methyl 2-hydroxy-5-iodonicotinate, it is a solid at room temperature with a reported melting point of 199-201°C and a predicted boiling point of 362.2°C at 760 mmHg . Its primary value lies in its function as a versatile small molecule scaffold, owing to the presence of the iodine atom, which serves as an excellent handle for further functionalization via cross-coupling reactions . It is commercially available from multiple vendors with standard purities ranging from 95% to 98% .

Why Generic Dihydropyridine Substitution is Ineffective for Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate Applications


The utility of methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is not derived from the dihydropyridine scaffold in a generic sense, but from the specific combination and position of its functional groups. The iodine at position 5 provides a site for chemo- and regioselective cross-coupling reactions, most notably Suzuki-Miyaura and Sonogashira couplings, which are not possible with the non-iodinated parent compound, methyl 2-oxo-1,2-dihydropyridine-3-carboxylate . Furthermore, the methyl ester at position 3 is distinct from other electron-withdrawing groups (e.g., nitrile) found in analogs like 5-iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 766515-33-7), altering the electronic properties and subsequent reactivity of the ring . A generic substitution, such as an unhalogenated pyridone, fails because it lacks the iodine atom required for these specific synthetic transformations, thereby necessitating additional, less efficient, and less selective functionalization steps .

Quantitative Evidence Guide: Procurement-Relevant Differentiation of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate


Enhanced Reactivity in Cross-Coupling vs. Bromo- and Chloro-Analogs

The iodine atom at the 5-position confers superior reactivity in palladium-catalyzed cross-coupling reactions compared to bromo- or chloro-analogs, a principle widely recognized in organometallic chemistry. While direct, head-to-head kinetic data for this specific compound versus its 5-bromo or 5-chloro analogs are absent in the available literature, the well-established reactivity order (I > Br > Cl) in oxidative addition steps allows for a class-level inference that this iodo-derivative will react faster and under milder conditions [1].

Cross-coupling Synthetic Chemistry Reaction Kinetics

Synthetic Accessibility and Yield: Efficient Iodination from Methyl 2-hydroxynicotinate

A direct head-to-head comparison of the synthesis of this compound against a non-iodinated analog highlights its efficient preparation. Starting from methyl 2-hydroxynicotinate, the target compound was synthesized with an 81% yield in a single iodination step using N-iodosuccinimide (NIS) . In contrast, the parent compound, methyl 2-hydroxynicotinate (the non-iodinated baseline), requires a separate synthetic sequence to introduce any similar handle for further modification, representing an additional step and associated yield loss.

Synthetic Yield Process Chemistry Building Block

Comparative Purity and Cost Analysis from Commercial Suppliers

A cross-study comparison of commercial offerings reveals a favorable purity-to-price ratio for this compound. The table below aggregates data from several reputable suppliers, providing a quantitative basis for procurement decisions. The highest purity (98.57%) is offered at a competitive price point compared to lower purity options, optimizing value for the researcher .

Procurement Supply Chain Pricing

Validated Research and Industrial Applications for Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 116387-40-7)


Synthesis of 2-Alkylamino Nicotinic Acid Derivatives as Angiotensin II Antagonists

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate serves as a key intermediate in the preparation of 2-chloro-5-iodonicotinic acid, which is a crucial building block for synthesizing 2-(alkylamino)nicotinic acid analogs. These analogs have been investigated as potent angiotensin II antagonists [1]. This application stems directly from the compound's reactivity, where the methyl ester and iodine handle are sequentially manipulated to build the desired pharmacophore [1].

Diversification of Dihydropyridine Scaffolds via Palladium-Catalyzed Cross-Coupling

The compound is ideally suited for generating libraries of diverse dihydropyridine derivatives through palladium-catalyzed cross-coupling reactions at the C5 position. The high reactivity of the C-I bond facilitates Suzuki-Miyaura and Sonogashira couplings under mild conditions, enabling the introduction of various aryl, heteroaryl, or alkynyl groups to explore structure-activity relationships (SAR) in medicinal chemistry programs. This is a direct application of the class-level reactivity advantage outlined in Section 3.

Development of N-Substituted 2-Oxodihydropyridine Derivatives for Therapeutic Target Discovery

Patents describe the utility of 2-oxodihydropyridine derivatives as NPY antagonists [2]. While the specific compound is not claimed, it represents a versatile scaffold for generating analogs within this class. By using this iodinated methyl ester as a starting point, researchers can efficiently synthesize and evaluate N-substituted derivatives for activity against neuropeptide Y receptors, leveraging the compound's ability to serve as a 'versatile small molecule scaffold' for medicinal chemistry exploration.

Technical Documentation Hub

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